molecular formula C8H8Cl2INO2 B2552668 Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride CAS No. 2174001-49-9

Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride

Cat. No.: B2552668
CAS No.: 2174001-49-9
M. Wt: 347.96
InChI Key: OXARTJZQUNCNHD-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a chemical compound with the molecular formula C8H7ClINO2·HCl It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and an iodo group

Scientific Research Applications

Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is not specified in the available resources . Its effects and interactions at the molecular or cellular level might need further investigation.

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin or eyes, among others .

Future Directions

The future directions for research and applications of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride are not specified in the available resources . Its potential uses and benefits might be explored further in various scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while oxidation and reduction can modify the amino group to form nitro or hydroxyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-chloro-3-iodobenzoate: A closely related compound with similar functional groups.

    Methyl 2-amino-5-bromo-3-iodobenzoate: Another derivative with a bromo group instead of a chloro group.

    Methyl 2-amino-5-chloro-3-fluorobenzoate: A compound with a fluorine atom replacing the iodine atom.

Uniqueness

Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is unique due to the presence of both chloro and iodo groups, which can participate in diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 5-amino-2-chloro-3-iodobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2.ClH/c1-13-8(12)5-2-4(11)3-6(10)7(5)9;/h2-3H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXARTJZQUNCNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)I)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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